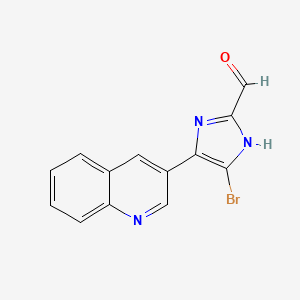
5-Chloro-3-(trifluoromethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position of the benzofuran ring makes this compound unique
Méthodes De Préparation
The synthesis of 5-Chloro-3-(trifluoromethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoromethyl ketone in the presence of a base can lead to the formation of the desired benzofuran derivative. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
5-Chloro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-Chloro-3-(trifluoromethyl)benzofuran can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C9H4ClF3O |
|---|---|
Poids moléculaire |
220.57 g/mol |
Nom IUPAC |
5-chloro-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H4ClF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |
Clé InChI |
IJFZWSXIVNBVOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CO2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)



![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)





